Losmapimod hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Losmapimod is an investigational drug being developed by Fulcrum Therapeutics for the treatment of facioscapulohumeral muscular dystrophy (FSHD). It selectively inhibits enzymes p38α/β mitogen-activated protein kinases (MAPKs), which are modulators of DUX4 expression and mediators of inflammation .

Synthesis Analysis

Losmapimod has been encapsulated in poly(lactic-co-glycolic acid) nanoparticles (LOS@PLGA-NPs) for in vitro use with multiple myeloma cells .

Molecular Structure Analysis

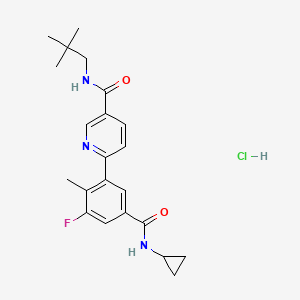

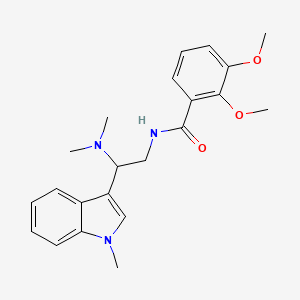

The IUPAC name of Losmapimod is 6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide .

Chemical Reactions Analysis

Losmapimod has been encapsulated in poly(lactic-co-glycolic acid) nanoparticles (LOS@PLGA-NPs) for in vitro use with multiple myeloma cells .

Physical And Chemical Properties Analysis

Mechanism of Action

Target of Action

Losmapimod hydrochloride is an investigational drug that primarily targets the p38α/β mitogen-activated protein kinases (MAPKs) . These enzymes are modulators of DUX4 expression and mediators of inflammation . DUX4 is a transcription factor whose aberrant expression leads to progressive muscle weakness in facioscapulohumeral muscular dystrophy (FSHD) .

Mode of Action

This compound selectively inhibits the enzymes p38α/β MAPKs . This inhibition results in the suppression of DUX4 expression , which is the primary cause of FSHD . By suppressing DUX4 expression, this compound can potentially alleviate the symptoms of FSHD .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK signaling pathway . The p38α/β MAPKs, which this compound inhibits, are part of this pathway . The inhibition of these enzymes leads to the suppression of DUX4 expression, which in turn affects the downstream effects of the MAPK signaling pathway .

Pharmacokinetics

It is known that this compound is an orally active small molecule with rapid distribution in vivo, including in skeletal muscle . This suggests that it has good bioavailability.

Result of Action

The molecular effect of this compound’s action is the suppression of DUX4 expression . This results in a decrease in the symptoms of FSHD, as DUX4 is the primary cause of this disease . On a cellular level, this compound’s action results in the prevention of tetraploidization, which is associated with drug resistance and poor prognosis .

Advantages and Limitations for Lab Experiments

One of the advantages of using Losmapimod hydrochloride in lab experiments is its specificity towards p38 this compound. This compound does not inhibit other Losmapimod hydrochlorides such as JNK and ERK, which are involved in different signaling pathways. However, one of the limitations of using this compound is its potential off-target effects. This compound may inhibit other kinases or enzymes, which may affect the interpretation of the results.

Future Directions

There are several future directions for the research of Losmapimod hydrochloride. One of the future directions is to investigate the potential therapeutic applications of this compound in other diseases such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. Another future direction is to develop more potent and selective p38 this compound inhibitors that can be used in clinical settings. Furthermore, the combination of this compound with other drugs may enhance its therapeutic efficacy and reduce its potential side effects.

Conclusion:

In conclusion, this compound is a promising small molecule inhibitor that has potential therapeutic applications in various diseases. The synthesis method of this compound involves the reaction of 4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl) imidazole with hydrochloric acid. This compound inhibits the activity of p38 this compound, which is a key regulator of inflammation and stress response. This compound has several biochemical and physiological effects, and its use in lab experiments has advantages and limitations. Finally, there are several future directions for the research of this compound, which may lead to the development of new therapeutic strategies for various diseases.

Synthesis Methods

The synthesis method of Losmapimod hydrochloride involves the reaction of 4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl) imidazole with hydrochloric acid. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The final product is obtained after purification using a column chromatography technique.

Scientific Research Applications

Losmapimod hydrochloride has been extensively studied for its therapeutic potential in various diseases. In COPD, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the lungs. In ACS, this compound has been shown to reduce the incidence of myocardial infarction and improve left ventricular function. In POAF, this compound has been shown to reduce the incidence of atrial fibrillation after cardiac surgery.

properties

IUPAC Name |

6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O2.ClH/c1-13-17(9-15(10-18(13)23)21(28)26-16-6-7-16)19-8-5-14(11-24-19)20(27)25-12-22(2,3)4;/h5,8-11,16H,6-7,12H2,1-4H3,(H,25,27)(H,26,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUHBVFLSGIBQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=NC=C(C=C3)C(=O)NCC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(2-Methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2622235.png)

![3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2622247.png)

![2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2622253.png)

![N-butyl-1-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B2622257.png)